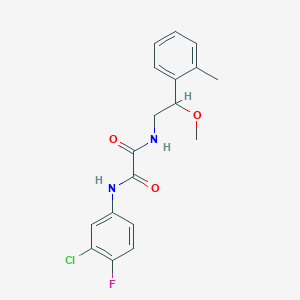

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

CAS No.: 1797893-11-8

Cat. No.: VC7691514

Molecular Formula: C18H18ClFN2O3

Molecular Weight: 364.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797893-11-8 |

|---|---|

| Molecular Formula | C18H18ClFN2O3 |

| Molecular Weight | 364.8 |

| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |

| Standard InChI | InChI=1S/C18H18ClFN2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-12-7-8-15(20)14(19)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |

| Standard InChI Key | VEGSTKLLVHCEHH-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |

Introduction

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. It is characterized by its unique combination of functional groups, including chloro, fluoro, and methoxy, which contribute to its chemical reactivity and potential biological activity. This compound is of interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

Synthesis Methods

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves a two-step process:

-

Formation of the Oxalamide Core: This involves reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.

-

Introduction of Functional Groups: The chloro-fluorophenyl group and the methoxy-o-tolyl side chain are introduced through subsequent reactions, often involving halogenation and coupling reactions.

Reaction conditions are optimized for yield and purity, often employing techniques such as refluxing in organic solvents and utilizing inert atmospheres to minimize moisture exposure.

Chemical Reactions and Reactivity

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can participate in various chemical reactions:

-

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

-

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

-

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Biological Activity and Potential Applications

The compound's unique structure suggests potential interactions with biological targets, such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity due to increased lipophilicity and potential for π-stacking interactions with aromatic residues in target proteins. The methoxy group may also influence solubility and bioavailability, affecting its pharmacokinetic profile.

Preliminary studies indicate that this compound has a high gastrointestinal absorption rate, making it suitable for oral administration in potential therapeutic applications.

Research Findings and Future Directions

Research on N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is ongoing, with a focus on its potential applications in medicinal chemistry. Its structural features make it a candidate for further research into new therapeutic agents or materials in various industrial applications.

Future studies should aim to elucidate the compound's mechanism of action and explore its efficacy in treating specific diseases. Interaction studies with biological targets will be crucial for understanding its pharmacological profile and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume